2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
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Overview
Description
N-Fmoc-N-3-buten-1-yl-L-alanine: is a derivative of L-alanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This unique structure makes it a valuable building block in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the 3-buten-1-yl side chain. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The 3-buten-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of N-Fmoc-N-3-buten-1-yl-L-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-N-3-buten-1-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: The 3-buten-1-yl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl side chain can be reduced to form saturated alkyl chains.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as piperidine or diethylamine for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Free amino groups for further functionalization.
Scientific Research Applications
N-Fmoc-N-3-buten-1-yl-L-alanine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Incorporated into peptides for biological assays.
Medicine:
- Potential use in the development of peptide-based therapeutics.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 3-buten-1-yl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or structural modifications. The compound’s molecular targets and pathways depend on the specific peptides or molecules being synthesized.
Comparison with Similar Compounds
- N-Fmoc-N-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-3-(3-pyridyl)-L-alanine
- N-Fmoc-N-3-(4-methoxyphenyl)-L-alanine
Comparison:
- N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to its 3-buten-1-yl side chain, which provides additional reactivity and versatility in chemical synthesis.
- Other similar compounds have different side chains, such as aromatic or heterocyclic groups, which impart different chemical properties and reactivity.
- The choice of compound depends on the desired chemical and biological properties for specific applications.
N-Fmoc-N-3-buten-1-yl-L-alanine stands out for its unique structure and versatile applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25) |
InChI Key |
SJLSWEWYQVKBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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